molecular formula C18H18N4O3S3 B2523600 N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097616-61-9

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2523600
CAS No.: 1097616-61-9
M. Wt: 434.55
InChI Key: ZPAFANLGWZALLJ-UHFFFAOYSA-N
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Description

The compound N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide features a thiazole core substituted with a pyridin-4-yl group at the 4-position and a piperidine-2-carboxamide moiety linked via a thiophene-2-sulfonyl group. The molecular formula is inferred as C₁₈H₁₈N₄O₃S₃ (molecular weight: 434.6 g/mol), closely resembling the pyridin-3-yl variant (CAS 1097897-53-4) described in –13.

Key structural elements influencing its activity may include:

  • Pyridinyl-thiazole core: Common in kinase inhibitors and apoptosis-inducing agents (e.g., MAC in ).
  • Thiophene sulfonyl group: Modifies lipophilicity and electronic properties compared to aryl sulfonyl derivatives.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-6-8-19-9-7-13)15-4-1-2-10-22(15)28(24,25)16-5-3-11-26-16/h3,5-9,11-12,15H,1-2,4,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFANLGWZALLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, with CAS Number 923000-90-2, is a compound exhibiting significant biological activity. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity. The molecular formula is C18H18N4O3S3C_{18}H_{18}N_{4}O_{3}S_{3}, and it has a molecular weight of 434.6 g/mol .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyridine moieties. For instance, derivatives similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to inhibit essential bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameConcentration (mM)Zone of Inhibition (mm)
Compound A810
Compound B79
Compound C68

2. Anti-Tubercular Activity

In the context of tuberculosis treatment, compounds structurally related to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent anti-tubercular activity . The most active compounds also demonstrated low cytotoxicity towards human cells, making them suitable candidates for further development.

Table 2: Anti-Tubercular Activity Data

Compound IDIC50 (µM)IC90 (µM)
Compound 6a1.353.73
Compound 6e1.804.00
Compound 6k2.1840.32

The biological activity of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine appears to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor of enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell death.
  • Synergistic Effects : When used in conjunction with cell penetrating peptides, the compound's efficacy can be significantly enhanced, suggesting a potential for combination therapies .

Case Studies

In a study examining the efficacy of various derivatives against Leishmania species, compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine were found to inhibit the proliferation of Leishmania major promastigotes effectively, showcasing their potential in treating parasitic infections .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

Case Study: In Vitro Studies
Research has demonstrated that compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). In these studies, the compound was shown to induce apoptosis in these cells, suggesting its potential as an effective anticancer agent .

Case Study: Molecular Docking
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies indicate that the compound binds effectively to dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, further supporting its role in cancer treatment .

Broader Therapeutic Applications

Beyond oncology, this compound may have applications in other therapeutic areas due to its diverse biological activities. Compounds with similar structures have been reported to exhibit antimicrobial properties, suggesting potential uses in treating infections .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains distinct functional groups that dictate its chemical behavior:

  • Thiophene sulfonyl group : Electrophilic due to the electron-withdrawing sulfonyl moiety.

  • Thiazole ring : Aromatic with potential for electrophilic substitution.

  • Pyridinyl substituent : Basic and capable of coordination or hydrogen bonding.

  • Carboxamide : Hydrolysis-prone under acidic/basic conditions.

Key Reaction Pathways

Reaction TypeConditionsOutcome/ProductReference
Nucleophilic substitution Alkylation with R-X (e.g., alkyl halides)Replacement of sulfonyl group or thiazole substituents
Oxidation KMnO₄/H⁺ or H₂O₂Oxidation of thiophene or thiazole sulfur
Hydrolysis HCl/NaOH refluxCleavage of carboxamide to carboxylic acid
Cycloaddition Thermal/UV with dienophilesFormation of fused heterocycles (e.g., triazoles)

Sulfonamide Reactivity

The thiophene-2-sulfonyl group undergoes characteristic sulfonamide reactions:

Sulfonamide Alkylation

  • Reaction : Treatment with alkyl halides (e.g., CH₃I) in DMF at 60°C.

  • Outcome : Substitution at the sulfonamide nitrogen, forming N-alkyl derivatives.

Sulfonyl Group Reduction

  • Reaction : LiAlH₄ in THF at 0°C to room temperature.

  • Outcome : Reduction of sulfonyl (-SO₂-) to thioether (-S-).

Thiazole and Pyridine Modifications

The thiazole and pyridine rings participate in electrophilic and coordination chemistry:

Electrophilic Aromatic Substitution (Thiazole)

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the thiazole ring.

  • Halogenation : Br₂ in acetic acid adds bromine to the thiazole’s 4-position.

Pyridine Coordination

  • Metal Complexation : Reacts with transition metals (e.g., PdCl₂) to form coordination complexes, enhancing catalytic or biological activity.

Carboxamide Transformations

The carboxamide group is susceptible to hydrolysis and condensation:

ReactionConditionsOutcome
Acid-catalyzed hydrolysis 6M HCl, reflux, 12hPiperidine-2-carboxylic acid
Base-catalyzed hydrolysis 2M NaOH, 70°C, 8hCorresponding ammonium carboxylate
Condensation POCl₃, PCl₅Conversion to nitrile derivatives

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor for bioactive derivatives:

  • Anticancer analogs : Thiazole-pyridine hybrids (e.g., 23 ) show IC₅₀ values comparable to 5-fluorouracil .

  • Kinase inhibitors : Structural analogs (e.g., ROCK2-IN-8 ) target Rho-associated kinases .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .

  • Photodegradation : UV light induces cleavage of the sulfonamide bond, requiring dark storage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinyl-Thiazole Derivatives

MAC (N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide)
  • Structure : Shares the pyridin-4-yl-thiazole core but replaces the sulfonylpiperidine group with a pyrimidinyl-piperazine acetamide.
  • Activity : Demonstrates apoptotic effects in A549 lung cancer cells via caspase-3 activation, inspired by dasatinib/imatinib kinase inhibitors.
  • Key Difference : The absence of a sulfonyl group in MAC may reduce metabolic stability compared to the target compound.
Pyridin-3-yl Variant (CAS 1097897-53-4)
  • Structure: Differs only in pyridine substitution (3-yl vs.
  • Data : Molecular weight (434.6 g/mol) and formula (C₁₈H₁₈N₄O₃S₃) are identical to the target compound, but biological data are unavailable.

Piperidine Carboxamide Derivatives

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–22)
  • Structure : Features a benzo[d]thiazole core and piperidine-4-carboxamide with a 2,4-dimethylphenyl sulfonyl group.
  • Synthesis : Achieved 75% yield, suggesting favorable synthetic accessibility compared to lower-yield pyridinyl-thiazole derivatives (e.g., 6–43% in ).
  • Application : Investigated for multitarget pain therapy, highlighting the role of sulfonyl groups in modulating biological activity.
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide
  • Structure : Incorporates a benzoxazolo-thiazole core and piperidine-1-carboxamide.
  • Activity : Exhibits fungicidal properties, though the absence of a sulfonyl group limits direct comparison.

Sulfonyl Group Variations

Thiophene-2-sulfonyl vs. Aryl Sulfonyl Groups
  • Thiophene Sulfonyl : Likely enhances π-π stacking and moderate lipophilicity, beneficial for blood-brain barrier penetration (inferred from –3).

Molecular Properties

Compound Core Structure Sulfonyl Group Molecular Weight Key Feature
Target Compound Pyridin-4-yl-thiazole Thiophene-2-sulfonyl 434.6 Piperidine-2-carboxamide
MAC () Pyridin-4-yl-thiazole None - Piperazine acetamide
4–22 () Benzo[d]thiazole 2,4-Dimethylphenyl - Piperidine-4-carboxamide
CAS 1097897-53-4 (–13) Pyridin-3-yl-thiazole Thiophene-2-sulfonyl 434.6 Structural isomer of target

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves:

Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) .

Piperidine sulfonylation : Reaction of piperidine intermediates with thiophene-2-sulfonyl chloride in aprotic solvents (e.g., DMF) with base catalysis (e.g., triethylamine) .

Amide coupling : Use of coupling agents like EDC/HOBt or HATU to link the thiazole-pyridine moiety to the sulfonylated piperidine .

  • Optimization : Solvent polarity, temperature (often 0–80°C), and stoichiometric ratios are critical. For example, excess sulfonyl chloride (1.2–1.5 eq) improves sulfonylation yields .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical techniques :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) achieve >98% purity .
  • NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine/thiophene), piperidine methylenes (δ 2.5–3.5 ppm), and sulfonyl group confirmation via ¹³C NMR (δ ~110–120 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Q. What are the primary biological targets or pathways associated with this compound?

  • Hypothesized targets : Thiazole-piperidine derivatives often modulate kinase activity (e.g., MAPK, PI3K) or protease inhibition (e.g., D1 protease in herbicide studies) .
  • Pathways : Apoptosis regulation and oxidative stress response are common pathways, inferred from structural analogs with anticancer/antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and poor pharmacokinetic (PK) profiles observed with this compound?

  • Case study : Rapid in vivo clearance (t₁/₂ <1 hr) despite potent in vitro IC₅₀ values (e.g., 50 nM in kinase assays) .
  • Strategies :

  • Prodrug design : Esterification of the carboxamide group to enhance membrane permeability .
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce metabolic degradation .
  • Formulation : Nanoparticle encapsulation (e.g., PLGA) to prolong circulation time .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Approaches :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity for kinases/proteases .
  • QSAR modeling : Use of Hammett constants (σ) and logP values to correlate substituent effects (e.g., pyridine vs. pyrimidine) with bioactivity .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Q. How can researchers address solubility challenges during in vivo studies?

  • Experimental solutions :

  • Co-solvents : DMSO/PEG-400 mixtures (10–20% v/v) for intravenous administration .
  • Salt formation : Hydrochloride salts of the piperidine nitrogen improve aqueous solubility (e.g., >5 mg/mL in PBS) .
  • Cocrystallization : Screening with succinic acid or caffeine to stabilize amorphous phases .

Q. What strategies mitigate synthetic byproducts like regioisomers during thiazole ring formation?

  • Case study : Unintended 5-substituted thiazole isomers due to competing thiourea cyclization pathways .
  • Mitigation :

  • Directed metalation : Use of Pd-catalyzed C–H activation to control regioselectivity .
  • Microwave-assisted synthesis : Rapid heating (150°C, 10 min) minimizes side reactions .

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